molecular formula C10H21NO2 B1677006 Decanohydroxamic acid CAS No. 2259-85-0

Decanohydroxamic acid

Cat. No.: B1677006
CAS No.: 2259-85-0
M. Wt: 187.28 g/mol
InChI Key: QZXOLBPUAUOQFB-UHFFFAOYSA-N
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Description

Decanohydroxamic acid is an organic compound belonging to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. This compound, specifically, has a ten-carbon alkyl chain, making it a long-chain hydroxamic acid. This compound is known for its ability to chelate metal ions and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanohydroxamic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the ester or acid chloride method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Decanohydroxamic acid undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of decanohydroxamic acid involves its ability to chelate metal ions. This chelation process involves the formation of a stable complex between the hydroxamic acid and the metal ion. The hydroxamic acid moiety acts as a bidentate ligand, coordinating with the metal ion through both the carbonyl oxygen and the hydroxylamine nitrogen . This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .

Comparison with Similar Compounds

Uniqueness of Decanohydroxamic Acid: this compound is unique due to its long alkyl chain, which imparts different physicochemical properties compared to shorter-chain hydroxamic acids. This long chain can influence its solubility, hydrophobicity, and ability to interact with biological membranes .

Properties

CAS No.

2259-85-0

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-hydroxydecanamide

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12)

InChI Key

QZXOLBPUAUOQFB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NO

Canonical SMILES

CCCCCCCCCC(=O)NO

Appearance

Solid powder

2259-85-0

physical_description

Liquid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

n-Decanohydroxamic acid;  Caprinohydroxamic acid;  Decanohydroxamic acid;  N-Hydroxydecanamide.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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